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Compound of Interest

Compound Name: Isoshinanolone

Cat. No.: B1210339 Get Quote

Despite a comprehensive search of scientific literature, no studies detailing the cross-

resistance of a compound named "Isoshinanolone" with known anticancer drugs have been

identified. The available research does not provide data on its efficacy, mechanism of action, or

potential for multidrug resistance in cancer cells.

The term "Isoshinanolone" does not appear in published research databases covering

oncology, pharmacology, or medicinal chemistry. This suggests that the compound may be

known by a different name, is a novel or proprietary substance not yet described in publicly

accessible scientific literature, or the name may be a misspelling of a different compound.

Potential Alternative: Isoalantolactone
Interestingly, searches for "Isoshinanolone" frequently yielded results for Isoalantolactone, a

natural sesquiterpene lactone with documented anticancer properties. It is possible that

"Isoshinanolone" is a mistaken reference to Isoalantolactone. For the benefit of researchers,

scientists, and drug development professionals who may be investigating this related

compound, a summary of available data on Isoalantolactone's interaction with anticancer drugs

is provided below.

It is crucial to note that Isoalantolactone is a distinct chemical entity, and the following

information does not pertain to "Isoshinanolone."
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Cross-Resistance and Combination Therapy Studies
of Isoalantolactone
Isoalantolactone has been investigated for its potential to overcome chemotherapy resistance,

particularly in combination with platinum-based drugs and anthracyclines.

Combination with Cisplatin in Ovarian Cancer
Studies have shown that Isoalantolactone can resensitize cisplatin-resistant ovarian cancer

cells to cisplatin-based chemotherapy. The proposed mechanism involves the inhibition of

glycolysis, a metabolic pathway often upregulated in resistant cancer cells.[1][2]

Key Findings:

Isoalantolactone targets and inhibits key glycolytic enzymes.[1]

It reduces glucose consumption and lactate production in cisplatin-resistant ovarian cancer

cells.[1]

The combination of Isoalantolactone and cisplatin leads to increased apoptosis

(programmed cell death) in resistant cells compared to either agent alone.[1][2]

In vivo studies using xenograft models have demonstrated that the combination therapy

significantly suppresses tumor growth in cisplatin-resistant tumors.[1]

Combination with Doxorubicin in Colon Cancer
Research has also explored the synergistic effects of Isoalantolactone and Doxorubicin in colon

cancer cells.

Key Findings:

Isoalantolactone enhances the antitumor activity of Doxorubicin.[3][4]

The combination treatment significantly increases the production of reactive oxygen species

(ROS), leading to DNA damage and activation of the JNK signaling pathway, ultimately

inducing cancer cell death.[3][4]
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Experimental Protocols
Cell Viability and Apoptosis Assays: To assess the cytotoxic effects and the induction of

apoptosis by Isoalantolactone alone or in combination with other anticancer drugs, standard

cell-based assays are employed. These typically include:

MTT or CellTiter-Glo Assays: To measure cell viability and proliferation.

Flow Cytometry with Annexin V/Propidium Iodide Staining: To quantify the percentage of

apoptotic and necrotic cells.

Western Blotting: To analyze the expression levels of proteins involved in apoptosis and

other signaling pathways (e.g., caspases, Bcl-2 family proteins).

Glycolysis Assessment: The effect of Isoalantolactone on cancer cell metabolism is evaluated

by:

Glucose Uptake Assays: Measuring the consumption of glucose from the cell culture

medium.

Lactate Production Assays: Quantifying the secretion of lactate, a product of glycolysis.

Seahorse XF Analyzer: To measure real-time cellular metabolic rates, including glycolysis

and mitochondrial respiration.

In Vivo Xenograft Studies: To evaluate the antitumor efficacy in a living organism, human

cancer cells (both sensitive and resistant strains) are implanted into immunodeficient mice. The

mice are then treated with Isoalantolactone, a conventional anticancer drug, or a combination

of both. Tumor growth is monitored over time, and at the end of the study, tumors are excised

and weighed.[1]

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action for Isoalantolactone in

overcoming drug resistance and the general workflow for evaluating its efficacy.
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Mechanism of Isoalantolactone in overcoming Cisplatin resistance.

Experimental Workflow for Cross-Resistance Study
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General experimental workflow for drug combination studies.

In conclusion, while there is no available information on "Isoshinanolone," the related

compound Isoalantolactone shows promise as a chemosensitizing agent that could be used in

combination with existing anticancer drugs to overcome resistance. Further research is

warranted to fully elucidate its mechanisms of action and clinical potential. Researchers

interested in this area are encouraged to investigate the properties of Isoalantolactone and

similar natural compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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